
6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a chromene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable chromene precursor followed by the introduction of the trifluoromethyl group. The carboxylic acid functionality is then introduced through oxidation or carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions including:
Oxidation: Conversion of the chromene core to more oxidized forms.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted chromenes.
科学的研究の応用
6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The chromene core structure allows for π-π interactions and hydrogen bonding, facilitating its binding to biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure with a fluorine atom instead of the chromene core.
2-(trifluoromethyl)chromene-3-carboxylic acid: Lacks the bromine atom but retains the trifluoromethyl and chromene functionalities.
Uniqueness
6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the combination of its bromine, trifluoromethyl, and chromene moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODLETPYKNYFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(O2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-one hydrochloride](/img/structure/B13247941.png)
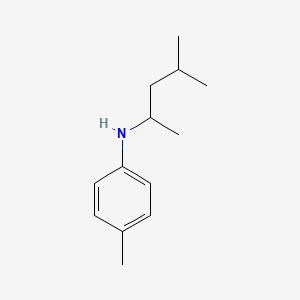
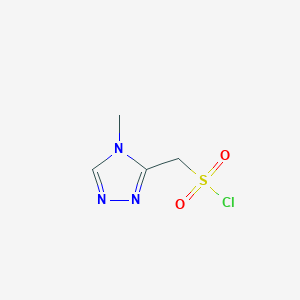

![6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13247972.png)
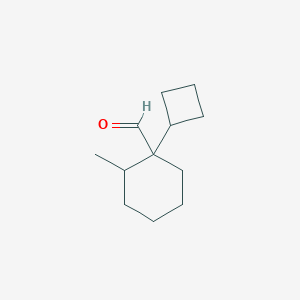

![3-(Chloromethyl)-3-(methoxymethyl)bicyclo[3.1.0]hexane](/img/structure/B13247982.png)
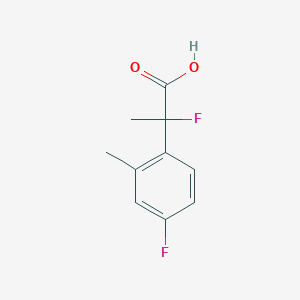
![N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247996.png)
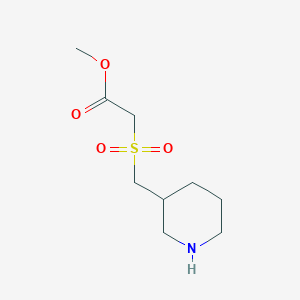
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
